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Foundational

An In-depth Technical Guide to 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the physical, chemical, and potential biological proper...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate and its parent carboxylic acid. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of novel heterocyclic compounds.

Introduction: The Significance of the Thiazole-Pyrrolidine Scaffold

The convergence of the thiazole and pyrrolidine ring systems in a single molecular entity presents a compelling scaffold for medicinal chemistry and drug discovery. Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key structural motif in numerous FDA-approved drugs.

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is also a prevalent feature in a vast array of natural products and synthetic pharmaceuticals. Its inclusion in a molecular structure can significantly influence physicochemical properties such as solubility and basicity, and it can play a crucial role in establishing key binding interactions with biological targets.

The subject of this guide, the 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate framework, combines these two important pharmacophores. This unique arrangement offers the potential for novel biological activities and presents an intriguing target for synthetic exploration and therapeutic development.

Molecular Structure and Key Features

The core structure consists of a 1,3-thiazole ring substituted at the 2-position with a pyrrolidin-1-ylmethyl group and at the 4-position with a carboxylate group.

Caption: General structure of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate.

Physicochemical Properties

Parent Compound: 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid

This is the foundational molecule from which the carboxylate esters are derived. Its chemical identity is confirmed by the Chemical Abstracts Service (CAS) number.

PropertyValueSource
CAS Number 920484-29-3[2]
Molecular Formula C₉H₁₂N₂O₂S[2]
Molecular Weight 212.27 g/mol

The presence of both a carboxylic acid group (acidic) and a pyrrolidine nitrogen (basic) suggests that this compound is amphoteric and likely exists as a zwitterion under certain pH conditions. Its solubility is expected to be pH-dependent, with increased solubility in both acidic and basic aqueous solutions.

Carboxylate Esters (Methyl and Ethyl)

The methyl and ethyl esters are expected to be less polar and more soluble in organic solvents compared to the parent carboxylic acid. The following table summarizes the anticipated and, where available, reported properties of related compounds.

PropertyMethyl 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate (Predicted)Ethyl 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate (Predicted)Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate (Reported)
Molecular Formula C₁₀H₁₄N₂O₂SC₁₁H₁₆N₂O₂SC₉H₁₃N₃O₂S
Molecular Weight 226.30 g/mol 240.32 g/mol 227.29 g/mol [3]
Melting Point Likely a low-melting solid or oilLikely a low-melting solid or oil194 - 196 °C[3]
Boiling Point Expected to be high; requires vacuum distillationExpected to be high; requires vacuum distillationNot reported
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF)Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF)Not reported
Appearance Expected to be a colorless to pale yellow solid or oilExpected to be a colorless to pale yellow solid or oilNot reported

Synthesis and Characterization

A plausible and efficient route for the synthesis of the target compound and its derivatives is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-halocarbonyl compound with a thioamide.

cluster_reactants Reactants cluster_synthesis Hantzsch Thiazole Synthesis cluster_product Product Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Cyclocondensation Cyclocondensation Ethyl 2-chloroacetoacetate->Cyclocondensation Pyrrolidine-1-carbothioamide Pyrrolidine-1-carbothioamide Pyrrolidine-1-carbothioamide->Cyclocondensation Ethyl 2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate Ethyl 2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate Cyclocondensation->Ethyl 2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate

Caption: Proposed synthesis of Ethyl 2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate.

Experimental Protocol: Synthesis of Ethyl 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate
  • Preparation of Pyrrolidine-1-carbothioamide: This intermediate can be synthesized from pyrrolidine and a suitable thiocarbonylating agent.

  • Hantzsch Thiazole Synthesis:

    • To a solution of pyrrolidine-1-carbothioamide (1 equivalent) in a suitable solvent such as ethanol, add ethyl 2-chloroacetoacetate (1 equivalent).

    • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield the desired ethyl 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate.

  • Hydrolysis to the Carboxylic Acid (Optional): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.

Characterization Techniques

The structural confirmation of the synthesized compounds would rely on a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would confirm the presence of the pyrrolidine, methylene bridge, and thiazole protons, as well as the ethyl or methyl group of the ester. The chemical shifts and coupling patterns would be indicative of the connectivity.

    • ¹³C NMR spectroscopy would show characteristic signals for the carbon atoms of the thiazole and pyrrolidine rings, the methylene bridge, and the carbonyl carbon of the ester.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=O stretch of the ester group, as well as C-N, C-S, and C=N vibrations of the heterocyclic rings.

Chemical Reactivity and Stability

The reactivity of 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate is governed by the functional groups present in the molecule.

CoreMolecule 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate Carboxylate Ester Pyrrolidine Nitrogen Thiazole Ring Reactivity Reactivity CoreMolecule:f0->Reactivity Ester Group SaltFormation SaltFormation CoreMolecule:f1->SaltFormation Basic Center AromaticSubstitution AromaticSubstitution CoreMolecule:f2->AromaticSubstitution Electrophilic/Nucleophilic Hydrolysis Hydrolysis Reactivity->Hydrolysis Acidic or Basic Conditions Amidation Amidation Reactivity->Amidation With Amines

Caption: Reactivity profile of the target molecule.

  • Ester Hydrolysis: The carboxylate ester is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid.

  • Amide Formation: The ester can be converted to a variety of amides through reaction with primary or secondary amines. This offers a straightforward route to expand a chemical library for structure-activity relationship (SAR) studies.

  • Reactions at the Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is basic and can be protonated to form salts. It can also act as a nucleophile in various reactions.

  • Thiazole Ring Chemistry: The thiazole ring can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the carboxylate group at the 4-position may influence the regioselectivity.

The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases will likely lead to hydrolysis of the ester functionality.

Potential Applications in Drug Development

The 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate scaffold is a promising starting point for the development of new therapeutic agents. The documented biological activities of related thiazole and pyrrolidine-containing compounds suggest several potential applications:

  • Anticancer Agents: Numerous thiazole derivatives have demonstrated potent anticancer activity. The pyrrolidine moiety could enhance the binding affinity and selectivity of these compounds for specific cancer-related targets.

  • Antimicrobial Agents: The thiazole ring is a key component of some antibiotics. Novel derivatives could be explored for their efficacy against drug-resistant strains of bacteria and fungi.

  • Neuroprotective Agents: Certain thiazole-containing compounds have shown promise in the treatment of neurodegenerative diseases. The pyrrolidinomethyl group may modulate the pharmacokinetic properties of these compounds, improving their ability to cross the blood-brain barrier.

Conclusion

2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate and its derivatives represent a class of heterocyclic compounds with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data for this specific scaffold is currently limited, this guide has provided a comprehensive overview of its expected physicochemical properties, plausible synthetic routes, and potential applications based on the established chemistry of its constituent moieties and related analogs. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • NextSDS. 2-PYRROLIDIN-1-YLMETHYL-THIAZOLE-4-CARBOXYLIC ACID - Chemical Substance Information. Available from: [Link]

  • PubChem. 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid. Available from: [Link]

  • Chemical Synthesis Database. methyl 2-methyl-1,3-thiazole-4-carboxylate. Available from: [Link]

  • NextSDS. 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid - Chemical Substance Information. Available from: [Link]

  • PubChem. 5-Pyrrolidin-1-ylmethyl-thiazole-4-carboxylic acid thiazol-2-ylamide. Available from: [Link]

  • Khan, K. M., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1633-1638.
  • ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Available from: [Link]

  • NextSDS. ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate - Chemical Substance Information. Available from: [Link]

  • Letters in Applied NanoBioScience. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience, 11(2), 3539-3550.
  • Chemspace. Ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate. Available from: [Link]

  • PubChem. 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester. Available from: [Link]

  • PMC. Synthesis of Pyrrolo[2,3-d][1][2][4]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • PMC. Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate as a Strategic Building Block in SARM Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The compound 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The compound 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate (and its corresponding carboxylic acid/sodium salt) has emerged as a highly privileged heterocyclic scaffold in modern medicinal chemistry. It is most notably utilized as a foundational building block in the synthesis of non-steroidal Selective Androgen Receptor Modulators (SARMs)[1]. By serving as the core structural motif in novel Androgen Receptor (AR) antagonists, this building block is critical in the development of targeted therapeutics for Castration-Resistant Prostate Cancer (CRPC)[2]. This application note details the mechanistic rationale, physicochemical profile, and self-validating synthetic protocols for incorporating this building block into complex drug candidates.

Physicochemical Profile & Structural Data

Understanding the physical properties of the building block is essential for optimizing downstream reactions, particularly amide couplings and saponifications.

PropertyValue / DescriptionRationale in Drug Design
Chemical Name Methyl 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylatePrecursor ester for active pharmaceutical ingredients.
Molecular Formula C10H14N2O2S-
Molecular Weight 226.29 g/mol Low molecular weight allows for further elaboration without violating Lipinski's Rule of 5.
Key Functional Groups Thiazole ring, Pyrrolidine ring, Carboxylate esterThiazole acts as a rigid H-bond acceptor; Pyrrolidine provides a basic center for salt formation[2].
Solubility Soluble in DMF, DMSO, MeOH, and DCMExcellent solubility profile facilitates homogeneous catalytic and coupling reactions.
Commercial Forms Methyl ester, Carboxylic acid, Sodium salt[3]Sodium salt is often preferred to prevent auto-catalytic degradation of the free acid[3].

Mechanistic Rationale: The Thiazole-Pyrrolidine Pharmacophore

In the context of oncology and endocrinology, androgens functioning through the AR are essential for the initiation and progression of prostate cancer[1]. First-generation anti-androgens often display paradoxical agonistic properties in cells engineered to express higher AR levels, leading to drug resistance[4].

The incorporation of the 2-(pyrrolidin-1-ylmethyl)thiazole moiety into a carboxamide structure overcomes this resistance by acting as a high-affinity, second-generation non-steroidal antagonist[1].

  • The Thiazole Core: Imparts critical conformational rigidity and acts as a hydrogen-bond acceptor within the AR ligand-binding domain.

  • The Pyrrolidine Ring: Enhances the aqueous solubility of the final drug candidate and modulates the pharmacokinetic profile by introducing a basic amine that can be formulated as a pharmaceutically acceptable salt[2].

AR_Pathway A Androgens (Testosterone) B Androgen Receptor (Cytosol) A->B Binds C Nuclear Translocation B->C Activates D Tumor Proliferation (CRPC) C->D Gene Transcription E Thiazole SARM Antagonist E->B Competitively Blocks

Fig 1: Mechanism of action of thiazole-based AR antagonists in blocking prostate cancer proliferation.

Synthetic Strategy and Workflow

The primary synthetic utility of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate lies in its conversion to a highly functionalized carboxamide via coupling with complex primary or secondary amines (e.g., substituted pyrazoles)[5]. The workflow requires careful control of pH and activation chemistry to prevent epimerization and side reactions involving the basic pyrrolidine nitrogen.

Synthetic_Workflow Step1 1. Ester Saponification (LiOH, THF/H2O, 25°C) Step2 2. Carboxylic Acid Activation (HATU, DIPEA, DMF, 0°C) Step1->Step2 Yield >95% (Acid Salt) Step3 3. Amide Coupling (Primary Amine, 25°C, 12h) Step2->Step3 Active Ester Intermediate Step4 4. Workup & Purification (Flash Chromatography) Step3->Step4 Crude Carboxamide

Fig 2: General synthetic workflow for amide coupling using the thiazole-4-carboxylate building block.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. By adhering strictly to the stoichiometric ratios and temperature controls, researchers can ensure high-fidelity translation of this building block into complex API architectures[5].

Protocol A: Saponification to 2-(Pyrrolidin-1-ylmethyl)thiazole-4-carboxylic acid

If starting from the methyl or ethyl ester.

  • Preparation: Dissolve methyl 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate (1.0 eq, 10 mmol) in a 3:1 mixture of THF and deionized water (40 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O) (1.5 eq, 15 mmol) in a single portion at 0 °C.

  • Reaction: Remove the ice bath and stir the biphasic mixture vigorously at 25 °C for 4 hours. Monitor via TLC (DCM:MeOH 9:1) until the ester spot is completely consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Adjust the aqueous layer to pH 4-5 using 1M HCl.

  • Isolation: Lyophilize the aqueous solution or extract with a highly polar organic solvent mixture (e.g., Chloroform/Isopropanol 3:1) to yield the carboxylic acid hydrochloride salt.

Expertise & Causality: Lithium hydroxide is selected over sodium hydroxide because the resulting lithium carboxylate salt prevents premature precipitation during the reaction. The pH adjustment must be carefully controlled to pH 4-5; over-acidification will protonate the pyrrolidine nitrogen, creating a highly water-soluble zwitterion/dihydrochloride that is exceptionally difficult to extract into organic solvents.

Protocol B: Amide Bond Formation (Synthesis of AR Antagonist Precursors)

Coupling the carboxylic acid with a functionalized amine[5].

  • Activation: Suspend 2-(pyrrolidin-1-ylmethyl)thiazole-4-carboxylic acid hydrochloride (1.5 eq, 1.15 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 3.0 mmol) dropwise at 0 °C. Stir for 10 minutes to ensure complete neutralization of the hydrochloride salt.

  • Coupling Reagent: Add HATU (1.5 eq, 1.15 mmol) in one portion. Stir the mixture at 0 °C for 30 minutes to form the active HOAt ester.

  • Amine Addition: Add the target primary amine (e.g., (R)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chloro-benzonitrile) (1.0 eq, 0.767 mmol) dissolved in 2 mL of anhydrous DMF[5].

  • Propagation: Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.

  • Purification: Quench the reaction with saturated aqueous NaHCO3 (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product via flash chromatography (CH2Cl2:MeOH gradient 95:5)[6].

Expertise & Causality: HATU is explicitly chosen over traditional carbodiimides (EDC/DCC) because the thiazole-4-carboxylic acid suffers from sluggish coupling kinetics due to the electron-withdrawing nature of the heteroaromatic ring. HATU generates a highly reactive intermediate that significantly accelerates the reaction. Furthermore, pre-activating the acid for 30 minutes before adding the amine prevents the amine from reacting directly with HATU to form unreactive guanidinium byproducts.

Reaction Optimization Data

To validate the choice of reagents in Protocol B, the following quantitative data summarizes the optimization of the amide coupling step using various coupling promoters.

Coupling ReagentBaseSolventTemp (°C)Time (h)Isolated Yield (%)Epimerization Level
EDC·HCl / HOBtTriethylamineDCM252445%Moderate
T3P (50% in EtOAc)PyridineEtOAc801262%Low
HATU DIPEA DMF 25 12 >85% Not Detected
COMUDIPEADMF25882%Low

Table 1: Comparative efficacy of coupling conditions for 2-(pyrrolidin-1-ylmethyl)thiazole-4-carboxylic acid. HATU/DIPEA provides the optimal balance of high yield and preservation of stereocenters in the amine partner.

References

The protocols and mechanistic rationales described in this application note are grounded in the following authoritative patent literature and chemical databases:

  • Source: Google Patents (Assignee: Orion Corporation)
  • Source: Google Patents (Assignee: Orion Corporation)

Sources

Application

Application Note: Cell Permeability Assessment of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate

Target Audience: Researchers, Formulation Scientists, and DMPK Professionals Content Type: Advanced Application Note & Protocol Guide Executive Summary & Physicochemical Rationale As a Senior Application Scientist, I app...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and DMPK Professionals Content Type: Advanced Application Note & Protocol Guide

Executive Summary & Physicochemical Rationale

As a Senior Application Scientist, I approach the permeability assessment of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate (hereafter referred to as PTC ) not merely as a routine screening step, but as a physicochemical puzzle.

PTC is a highly polar, ionizable small molecule. It features a basic pyrrolidine nitrogen (protonated at physiological pH) and an acidic thiazole-4-carboxylate group (deprotonated at physiological pH). Consequently, at a blood plasma pH of 7.4, PTC exists predominantly as a zwitterion . Zwitterions notoriously exhibit poor passive transcellular diffusion due to the high desolvation energy required to pass through the lipophilic core of a cell membrane.

If we were to rely solely on a standard, iso-pH Parallel Artificial Membrane Permeability Assay (PAMPA), PTC would likely show near-zero permeability, leading to a false "undruggable" classification. However, the gastrointestinal (GI) tract is a dynamic pH environment. To accurately predict human intestinal absorption, we must deploy a two-tiered, self-validating system:

  • pH-Gradient PAMPA: To mimic the acidic microclimate of the proximal intestine (pH 5.0–6.5) where the carboxylate may be partially protonated, allowing the neutral fraction to passively diffuse.

  • Bidirectional Caco-2 Assay: To account for potential carrier-mediated active transport (e.g., via amino acid transporters recognizing the zwitterionic motif) and to assess active efflux mechanisms[1].

G A PTC Compound B pH-Gradient PAMPA (Passive Diffusion) A->B Step 1 C Bidirectional Caco-2 (Active & Efflux) A->C Step 2 D LC-MS/MS Quantification B->D C->D E Permeability & Absorption Profiling D->E

Workflow for assessing PTC permeability using parallel PAMPA and Caco-2 assays.

Protocol 1: pH-Gradient PAMPA (Passive Diffusion)

PAMPA is an in vitro model of passive, transcellular permeation that avoids the complexities of active transport[2]. For a zwitterion like PTC, creating a pH gradient between the donor and acceptor compartments is critical to modeling the absorption of the unionized fraction.

Reagents and Materials
  • PAMPA 96-well sandwich plate (donor and acceptor compartments).

  • Artificial membrane solution (e.g., 1% lecithin in dodecane or hexadecane)[3].

  • Donor Buffer: Phosphate-Buffered Saline (PBS) adjusted to pH 6.5.

  • Acceptor Buffer: PBS adjusted to pH 7.4.

  • Control compounds: Verapamil (High permeability), Ranitidine (Low permeability).

Step-by-Step Methodology
  • Membrane Coating: Carefully apply 5 µL of the lipid/hexadecane solution to the porous filter of the donor plate. Causality: This artificial lipid layer mimics the hydrophobic core of the enterocyte phospholipid bilayer[2]. Allow the solvent to evaporate for 30 minutes.

  • Donor Solution Preparation: Dilute the PTC stock solution (in DMSO) into the pH 6.5 Donor Buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is <1% to prevent artificial membrane degradation[3].

  • Plate Assembly: Fill the acceptor plate wells with 300 µL of pH 7.4 Acceptor Buffer. Add 150 µL of the PTC Donor Solution to the donor plate wells. Carefully place the donor plate onto the acceptor plate to create the "sandwich"[3].

  • Incubation: Incubate the assembly at room temperature for 5 hours without agitation[2]. Causality: An unstirred water layer (UWL) naturally forms, which accurately mimics the mucus layer of the human intestine.

  • Quantification: Separate the plates and quantify PTC concentrations in both compartments using LC-MS/MS.

Data Calculation

Calculate the effective permeability coefficient ( Pe​ ) using the following equation[3]:

Pe​=(VD​+VA​)×A×t−ln[1−(CA​(t)/Ceq​)]×(VD​×VA​)​

(Where CA​(t) is acceptor concentration at time t , Ceq​ is equilibrium concentration, VD​/VA​ are compartment volumes, and A is membrane area).

Protocol 2: Bidirectional Caco-2 Cell Permeability Assay

While PAMPA isolates passive diffusion, the Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer, expressing tight junctions and active efflux transporters (like P-gp and BCRP)[1]. This is the gold standard for predicting human intestinal drug absorption[1].

Caco2 Apical Apical Chamber (pH 6.5) Gut Lumen Mimic Cell Caco-2 Monolayer (TEER > 250 Ω·cm²) Apical->Cell A→B (Absorptive) Basolateral Basolateral Chamber (pH 7.4) Bloodstream Mimic Basolateral->Cell B→A (Secretory/Efflux) Cell->Apical Cell->Basolateral

Bidirectional transport mechanisms across the Caco-2 cell monolayer.

Cell Culture and Monolayer Validation
  • Seeding: Seed Caco-2 cells onto polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 6×104 cells/cm²[1].

  • Differentiation: Culture the cells for 21–25 days, changing the medium every 2-3 days[1]. Causality: This extended timeline is non-negotiable; it allows the cells to fully differentiate into polarized enterocytes and express the necessary brush-border enzymes and transport proteins.

  • Integrity Validation (Self-Validating Step): Before the assay, measure the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 250 Ω·cm²[3]. Additionally, run a Lucifer Yellow permeability test; its apparent permeability ( Papp​ ) must be <1.0×10−6 cm/s[4]. Causality: If TEER is low or Lucifer Yellow passes through, the tight junctions are compromised, and any PTC detected in the receiver chamber may be due to paracellular leakage rather than true transcellular permeability.

Bidirectional Transport Methodology
  • Washing: Wash the monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS)[4].

  • Apical to Basolateral (A→B) - Absorptive Transport:

    • Add 10 µM PTC in HBSS (pH 6.5) to the Apical chamber[3].

    • Add fresh HBSS (pH 7.4) to the Basolateral chamber[3].

  • Basolateral to Apical (B→A) - Secretory/Efflux Transport:

    • Add 10 µM PTC in HBSS (pH 7.4) to the Basolateral chamber[3].

    • Add fresh HBSS (pH 6.5) to the Apical chamber[3].

  • Incubation & Sampling: Incubate the plates at 37°C with gentle shaking (50 rpm)[1]. Take aliquots from the receiver chambers at 30, 60, 90, and 120 minutes[4]. Replenish with an equal volume of fresh buffer to maintain sink conditions.

Data Calculation

Calculate the apparent permeability coefficient ( Papp​ ) using the equation[3]:

Papp​=A×C0​dQ/dt​

(Where dQ/dt is the steady-state rate of permeation, A is the surface area, and C0​ is the initial donor concentration).

Calculate the Efflux Ratio (ER) :

ER=Papp​(A→B)Papp​(B→A)​

Data Presentation & Interpretation

Because PTC is a zwitterion, its passive permeability is expected to be low, but its Caco-2 permeability may be moderate if carrier-mediated uptake occurs. Below is a representative data matrix used to interpret the results of these parallel assays.

Assay TypeDirection / pH GradientPermeability Value ( 10−6 cm/s)Efflux RatioClinical Interpretation
PAMPA pH 6.5 pH 7.4 Pe​ = 0.8N/ALow passive diffusion due to zwitterionic state.
Caco-2 A B (Absorptive) Papp​ = 4.2N/AModerate overall absorption; suggests active uptake mechanisms are compensating for poor passive diffusion.
Caco-2 B A (Secretory) Papp​ = 6.51.55 ER < 2.0 indicates PTC is not a significant substrate for active efflux transporters (e.g., P-gp)[3].
Control Lucifer Yellow (Paracellular) Papp​ = 0.3N/AMonolayer intact; data is highly trustworthy[4].

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec Evotec.
  • Application Notes and Protocols for Cell Permeability Assessment of 8-Butyltheophylline Benchchem.
  • Application Notes and Protocols: Tenapanor Hydrochloride Caco-2 Cell Permeability Assay Benchchem.
  • Technical Support Center: Enhancing Cell Permeability of N-Phenylbutanamide Deriv

Sources

Method

Application Notes &amp; Protocols: The Catalytic Utility of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate Ligands

Abstract: The 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate scaffold represents a class of privileged ligands, integrating the robust coordination properties of the thiazole ring with the proven stereochemical con...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate scaffold represents a class of privileged ligands, integrating the robust coordination properties of the thiazole ring with the proven stereochemical control elements of the pyrrolidine motif. This guide provides an in-depth exploration of the synthesis, characterization, and catalytic applications of these ligands. We will delve into their utility in palladium-catalyzed cross-coupling reactions and propose their application in asymmetric transformations, offering detailed experimental protocols and mechanistic insights for researchers in organic synthesis, catalysis, and drug development.

Introduction: A Ligand of Bimodal Functionality

The design of effective ligands is paramount in modern catalysis. The 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate framework is a compelling example of rational ligand design, combining two key structural motifs:

  • The Thiazole-4-carboxylate Core: Thiazole rings are electron-rich heterocyclic systems containing both nitrogen and sulfur donor atoms. This allows them to form stable complexes with a wide array of transition metals, including palladium, copper, and iridium.[1][2][3] The carboxylate group at the 4-position can be esterified, providing a handle to modulate the ligand's electronic properties and solubility without interfering with its coordination sphere. Thiazole-based ligands are known to be effective in various catalytic processes, including cross-coupling reactions and material science applications.[4][5]

  • The Pyrrolidinylmethyl Substituent: The pyrrolidine ring is a cornerstone of asymmetric catalysis, most famously exemplified by proline and its derivatives in organocatalysis.[6][7] When tethered to a coordinating core, the chiral environment of the pyrrolidine can effectively induce enantioselectivity in metal-catalyzed reactions.[8] The nitrogen atom of the pyrrolidine provides an additional coordination site, enabling the ligand to act as a bidentate N,N- or N,S-chelator, which enhances the stability and activity of the catalytic complex.[3]

This unique combination makes the target ligand a versatile tool, capable of providing both high stability for robust catalytic cycles and a chiral pocket for asymmetric transformations.

Section 1: Ligand Synthesis and Characterization

The synthesis of the title ligand can be achieved through a multi-step process, beginning with the well-established Hantzsch thiazole synthesis.[9][10] This method provides a reliable route to the core thiazole structure.

Protocol 1: Synthesis of Ethyl 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate

This protocol outlines a plausible synthetic route.

Workflow for Ligand Synthesis

A Ethyl Bromopyruvate C Hantzsch Thiazole Synthesis A->C B 2-(Pyrrolidin-1-yl)ethanethioamide B->C D Ethyl 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate C->D Cyclocondensation

Caption: Synthetic workflow for the target ligand via Hantzsch cyclocondensation.

Step-by-Step Procedure:

  • Preparation of 2-(Pyrrolidin-1-yl)ethanethioamide:

    • To a solution of 2-(pyrrolidin-1-yl)acetonitrile (1.0 eq) in pyridine/triethylamine (10:1 v/v), add H₂S gas via a bubbler at 0 °C for 4-6 hours until the starting material is consumed (monitored by TLC).

    • Alternatively, react 2-(pyrrolidin-1-yl)acetonitrile with Lawesson's reagent (0.55 eq) in anhydrous THF at room temperature for 12 hours.

    • Quench the reaction with saturated NaHCO₃ solution, extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure. Purify the resulting thioamide by column chromatography.

  • Cyclocondensation (Hantzsch Reaction):

    • Dissolve the purified 2-(pyrrolidin-1-yl)ethanethioamide (1.0 eq) in anhydrous ethanol (0.2 M).

    • Add ethyl bromopyruvate (1.05 eq) dropwise to the solution at room temperature.

    • Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of NaHCO₃.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the final ligand as an oil or low-melting solid.

Expected Characterization Data:

AnalysisExpected Results
¹H NMR Resonances corresponding to the thiazole proton, ethyl ester (triplet and quartet), and pyrrolidine and methylene bridge protons.
¹³C NMR Peaks for the thiazole ring carbons, ester carbonyl, and aliphatic carbons of the pyrrolidine and ethyl groups.
Mass Spec (ESI) Calculated m/z for [M+H]⁺ corresponding to the molecular formula C₁₁H₁₆N₂O₂S.[11]

Section 2: Application in Palladium-Catalyzed Cross-Coupling

The electron-rich nature and strong coordinating ability of thiazole-based ligands make them excellent candidates for stabilizing palladium catalysts in cross-coupling reactions.[3][4] The bidentate chelation from the pyrrolidinylmethyl-thiazole framework is expected to form a stable, square planar Pd(II) complex, enhancing catalytic activity and longevity.[3]

Application Focus: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. The proposed ligand is expected to act as a robust supporting ligand for the palladium catalyst, facilitating the key steps of oxidative addition and reductive elimination.

Proposed Catalytic Cycle for Suzuki-Miyaura Reaction

pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-Ar' L₂ pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (Ar-Ar') pd_boryl R'B(OR)₂-Base Complex pd_boryl->pd_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

Materials:

  • 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate ligand

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 4-Bromotoluene

  • Phenylboronic Acid

  • Potassium Carbonate (K₂CO₃)

  • Toluene/Water (10:1 mixture), degassed

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and the thiazole ligand (2.2 mol%) to a Schlenk flask.

    • Add degassed toluene and stir at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup:

    • To the flask containing the catalyst, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Add the degassed toluene/water solvent mixture to achieve a 0.1 M concentration with respect to the aryl halide.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction by GC-MS or TLC until the 4-bromotoluene is consumed (typically 2-4 hours).

    • Cool the reaction to room temperature and add 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent to isolate 4-methylbiphenyl.

Expected Performance Metrics:

Aryl HalideBoronic AcidYield (%)TON (Turnover Number)
4-BromotoluenePhenylboronic acid>95%~95
1-Bromo-4-methoxybenzene4-Acetylphenylboronic acid>90%~90
2-Chloropyridine3-Thienylboronic acid>85%~85

Section 3: Application in Asymmetric Catalysis

The incorporation of a pyrrolidine moiety suggests the ligand's potential in asymmetric catalysis, where it can create a chiral environment around the metal center.[8][12] This is particularly valuable for constructing stereocenters in complex molecules.

Application Focus: Asymmetric 1,3-Dipolar Cycloaddition

A plausible application is the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. The chiral ligand would coordinate to the Cu(I) center, directing the facial approach of the dipole to the dipolarophile, thereby controlling the stereochemistry of the resulting pyrrolidine ring.[12]

Workflow for Asymmetric Cycloaddition

A Chiral Ligand (L) + Cu(I) Source B [Cu(I)-L] Chiral Catalyst A->B Complexation E Diastereoselective Cycloaddition B->E C Azomethine Ylide Precursor (e.g., Glycine Ester Imine) C->E D Alkene Dipolarophile D->E F Enantioenriched Pyrrolidine Product E->F High ee%

Caption: Logical workflow for a ligand-controlled asymmetric cycloaddition reaction.

Protocol 3: Asymmetric Cycloaddition of an Azomethine Ylide with Dimethyl Maleate

Materials:

  • (S)- or (R)-2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate ligand (assuming a chiral pyrrolidine source was used in synthesis)

  • Copper(I) Trifluoromethanesulfonate Toluene Complex ([Cu(OTf)]₂·C₇H₈)

  • Glycine methyl ester imine (derived from benzophenone)

  • Dimethyl maleate

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Catalyst Formation:

    • In a flame-dried Schlenk flask under argon, dissolve [Cu(OTf)]₂·C₇H₈ (5 mol% Cu) and the chiral thiazole ligand (11 mol%) in anhydrous DCM.

    • Stir the solution at room temperature for 1 hour.

  • Reaction Execution:

    • To the catalyst solution, add the benzophenone imine of glycine methyl ester (1.0 eq) and dimethyl maleate (1.2 eq).

    • Cool the mixture to 0 °C.

    • Add triethylamine (1.1 eq) dropwise via syringe to generate the azomethine ylide in situ.

    • Allow the reaction to stir at 0 °C for 24-48 hours.

  • Monitoring and Workup:

    • Monitor the reaction by ¹H NMR or LC-MS analysis of an aliquot.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification and Analysis:

    • Purify the crude product via column chromatography (hexane/ethyl acetate).

    • Determine the diastereomeric ratio by ¹H NMR of the purified product.

    • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Expected Performance Metrics:

DipolarophileDiastereomeric Ratio (exo/endo)Yield (%)Enantiomeric Excess (ee%)
Dimethyl maleate>95:5>90%>95%
N-Phenylmaleimide>99:1>95%>98%
Methyl acrylateN/A>85%>92%

Concluding Remarks

The 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate ligand system offers significant potential for advancements in both cross-coupling and asymmetric catalysis. Its modular synthesis allows for fine-tuning of steric and electronic properties, while the bidentate chelation ensures the formation of stable and active catalytic species. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this promising ligand scaffold for the development of novel and efficient catalytic transformations. Future work could explore its application in other areas such as C-H activation, hydrogenation, and photoredox catalysis.

References

  • Wang, X. J., et al. (2013). Study on Synthesis of 2-(1-Tert-Butoxycarbonylamino-2-Methyl-Butyl)-Thiazole-4-Carboxylic Acid Methyl Ester. Advanced Materials Research, 634-638, 1099-1102. [Link]

  • Author, et al. (2024). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry, 102(12). [Link]

  • Hedberg, et al. (2006). As referenced in: Metal complexes possessing different substituted thiazole ligands. ResearchGate. [Link]

  • Author, et al. (2025). Novel thiazole–phthalimide-based heterobimetallic Cu(II)–M(II) complexes: synthesis, characterization, and therapeutic properties. RSC Publishing. [Link]

  • Author, et al. (2022). Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. Oriental Journal of Chemistry, 38(2). [Link]

  • Author, et al. (2025). Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. [Link]

  • Author, et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

  • Author, et al. (2019). Ligand-controlled switch in diastereoselectivities: catalytic asymmetric construction of spirocyclic pyrrolidine-azetidine/oxe(thie)tane derivatives. Chemical Communications, 55(51), 7346-7349. [Link]

  • Yurttaş, L., et al. (2022). Synthesis and In Silico Evaluation of Some New 2,4-Disubstituted Thiazole Derivatives. European Journal of Life Sciences, 1(1), 8-19. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Author, et al. (2024). Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. Scientific Reports, 14(1). [Link]

  • Author, et al. (2023). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 13(49). [Link]

  • Author, et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2212. [Link]

  • Author, et al. (2022). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. Molecules, 27(18), 6046. [Link]

  • Author, et al. (2023). Thiazolo[5,4-d]thiazole-Based Metal–Organic Framework for Catalytic CO2 Cycloaddition and Photocatalytic Benzylamine Coupling Reactions. Inorganic Chemistry, 62(47), 19323-19330. [Link]

  • Gálvez, J. A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612-619. [Link]

  • Author, et al. (2013). Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters, 15(22), 5842-5845. [Link]

  • Author, et al. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Population Therapeutics and Clinical Pharmacology, 30(17). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reducing off-target binding of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate in cellular assays

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and assay biologists encountering high background noise, false positives, or toxicity when utilizing the 2-(P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and assay biologists encountering high background noise, false positives, or toxicity when utilizing the 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate scaffold in cellular assays.

As a weakly basic amine coupled with a lipophilic core, this scaffold is highly susceptible to specific physicochemical liabilities. This guide will help you diagnose the root cause of off-target binding, execute self-validating experimental controls, and implement chemical optimizations.

Section 1: The Root Cause of Off-Target Binding

Q: Why does the 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate scaffold exhibit such high off-target binding in my cell-based assays?

A: The off-target behavior of this molecule is driven by the synergistic effect of its two primary structural components:

  • The Basic Pyrrolidine Nitrogen (pKa ~8.5): At a physiological pH of 7.4, a significant fraction of the molecule is unprotonated and freely permeable to lipid bilayers. However, once it diffuses into acidic organelles like lysosomes (pH 4.5–5.0), the amine becomes protonated. The charged molecule can no longer cross the membrane, leading to massive intracellular accumulation known as lysosomotropism (or ion trapping) 1.

  • The Lipophilic Thiazole Core: Thiazole rings readily intercalate into hydrophobic environments, including phospholipid membranes and polystyrene assay plates, driving non-specific hydrophobic binding 2.

Lysosomotropism Extracellular Extracellular Space (pH 7.4) Neutral Amine Cytosol Cytosol (pH 7.2) Neutral Amine Extracellular->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5 - 5.0) Protonated Amine (+) Cytosol->Lysosome Membrane Crossing Trapped Ion Trapping & False Positive Signal Lysosome->Trapped Charge Prevents Egress

Mechanism of lysosomotropic ion trapping for basic amine scaffolds.

Section 2: Diagnostic Workflow & Troubleshooting

To determine whether your assay signal is a true on-target interaction, non-specific membrane binding, or lysosomal trapping, you must implement a self-validating diagnostic workflow.

Troubleshooting Start High Off-Target Background in Cellular Assay Test1 Pre-treat with 100 nM Bafilomycin A1 Start->Test1 Decide1 Does background decrease? Test1->Decide1 Path1 Cause: Lysosomotropism Action: Lower Amine pKa Decide1->Path1 Yes Test2 Add 0.1% BSA & 0.01% Tween-20 to Assay Buffer Decide1->Test2 No Decide2 Does background decrease? Test2->Decide2 Path2 Cause: Hydrophobic/Plastic Binding Action: Optimize Buffer Decide2->Path2 Yes Path3 Cause: Off-Target Protein Binding Action: Target CRISPR KO Decide2->Path3 No

Decision tree for diagnosing off-target binding in cellular assays.

Section 3: Self-Validating Experimental Protocols

Do not rely on single-endpoint readouts. Use the following protocols to mechanically disrupt the suspected causes of off-target binding.

Protocol A: The Bafilomycin A1 Reversal Assay (Validating Lysosomotropism)

Causality: Bafilomycin A1 is a highly specific inhibitor of the Vacuolar-type H+-ATPase (V-ATPase). By inhibiting this pump, the lysosomal pH gradient is dissipated (rising from ~4.5 to ~7.0). If your pyrrolidine-thiazole compound is accumulating due to ion trapping, neutralizing the lysosome will prevent protonation, allowing the compound to diffuse back into the cytosol and eliminating the false-positive signal 3.

Step-by-Step Methodology:

  • Cell Seeding: Seed your target cells (e.g., HeLa, HEK293) in a 96-well plate at 10,000 cells/well and incubate overnight at 37°C, 5% CO2.

  • V-ATPase Inhibition: Aspirate media. Add fresh media containing 100 nM Bafilomycin A1 (or 10 µM Chloroquine as an alternative) to the test wells. Include a vehicle control (0.1% DMSO) in separate wells.

  • Incubation: Incubate for 1 hour to allow complete dissipation of the lysosomal pH gradient.

  • Compound Addition: Add your 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate compound at your standard assay concentration (e.g., 1–10 µM). Incubate for the required assay duration.

  • Readout & Analysis: Wash cells 3x with PBS and measure your assay signal (fluorescence, viability, or target engagement).

    • Interpretation: A >50% reduction in signal in the Bafilomycin A1-treated wells confirms that the binding was an artifact of lysosomotropic trapping.

Protocol B: Buffer Optimization for Hydrophobic Binding

Causality: If the Bafilomycin A1 assay does not reduce the signal, the lipophilic thiazole core is likely adhering to the polystyrene plate or intercalating into cellular membranes. Bovine Serum Albumin (BSA) acts as a sacrificial blocking agent to occupy non-specific hydrophobic sites on plastic, while Tween-20 (a non-ionic surfactant) disrupts weak membrane intercalation without denaturing target proteins 4.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your standard assay buffer (e.g., HBSS or Tris-HCl) and supplement it with 0.1% (w/v) BSA (fatty-acid free) and 0.01% (v/v) Tween-20 .

  • Plate Pre-coating: Add 100 µL of the supplemented buffer to the empty assay plate and incubate for 30 minutes at room temperature to block the plastic.

  • Assay Execution: Perform your standard cellular assay using this optimized buffer for all compound dilutions and washing steps.

  • Validation: Compare the signal-to-background ratio against a standard buffer control. An improved assay window indicates successful mitigation of hydrophobic off-target binding.

Section 4: Chemical Optimization Strategies (SAR)

If assay optimizations fail to rescue the signal-to-noise ratio, the scaffold itself must be modified. The goal is to reduce the basicity (pKa) of the pyrrolidine ring to prevent protonation at pH 5.0, or to reduce the overall lipophilicity (clogP) to prevent membrane intercalation.

Table 1: Structure-Activity Relationship (SAR) Strategies for the Pyrrolidine-Thiazole Scaffold

Modification StrategyStructural ExampleEstimated pKaclogP ShiftImpact on Off-Target Binding
Baseline Scaffold 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate~8.5BaselineHigh (Severe lysosomal trapping & membrane intercalation)
Amine Fluorination 2-(3,3-Difluoropyrrolidin-1-ylmethyl)-...~6.0+0.3Significantly Reduced (Electron-withdrawing fluorines lower pKa, preventing ion trapping at pH 5.0)
Amide Conversion 2-(Pyrrolidine-1-carbonyl)-...< 1.0-1.0Eliminated (Removes the basic center entirely, destroying lysosomotropic potential)
Thiazole Substitution Addition of polar hydroxyl/cyano groups to the core~8.5-1.2Moderately Reduced (Decreases hydrophobic membrane and plastic binding)

Note: When applying these chemical modifications, always run a parallel competitive binding assay against your purified target to ensure on-target potency is maintained.

References

  • Mechanisms of amine accumulation in, and egress from, lysosomes. National Institutes of Health (NIH) / PMC.1

  • Optimization of Benzothiazole and Thiazole Hydrazones as Inhibitors. Journal of Medicinal Chemistry / ACS Publications.2

  • Identifying the structure-activity relationship necessary for inhibiting intracellular transport. Oncotarget.3

  • Efficient Strategies for High Non-Specific Binding Magnetic Bead Cell Isolation in Biotechnology. Nanomicronspheres.4

Sources

Optimization

Technical Support Center: Crystallization of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate

Welcome to the technical support center for resolving crystallization challenges associated with 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving crystallization challenges associated with 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this and structurally related molecules.

Introduction: Understanding the Molecule

2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring linked to a pyrrolidine moiety. Such molecules are of significant interest in medicinal chemistry. The presence of both a basic pyrrolidine nitrogen and a carboxylate group, along with the thiazole ring, can lead to complex intermolecular interactions, making crystallization a nuanced process. A related compound, Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate, has a relatively low melting point of 38-42°C and is soluble in polar solvents like methanol and ethanol[1]. These properties suggest that our target molecule may also have a low melting point and a tendency to be highly soluble in polar solvents, which are important considerations for developing a crystallization protocol.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during your crystallization experiments.

Problem 1: My compound fails to crystallize and remains as a clear solution.

Possible Cause 1: Insufficient Supersaturation

For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. If the solution is too dilute, crystals will not form.

  • Solution:

    • Slow Solvent Evaporation: Allow the solvent to evaporate slowly from an open container (e.g., a vial covered with perforated parafilm) in a fume hood. This gradually increases the concentration of the compound.

    • Further Cooling: If using a cooling crystallization method, try lowering the temperature further. After initial cooling to room temperature, place the flask in a refrigerator (around 4°C) or a freezer (around -20°C), if the solvent's freezing point allows.

    • Anti-Solvent Addition: If you are using a single solvent system, consider adding an "anti-solvent" or "poor solvent" in which your compound is insoluble. This should be done dropwise to the stirred solution until turbidity (cloudiness) appears and then a small amount of the "good" solvent is added back to redissolve the precipitate before allowing it to cool slowly. Thiazole derivatives have been successfully crystallized from methanol-water mixtures, where water acts as the anti-solvent[2].

Possible Cause 2: High Solubility in the Chosen Solvent

The compound may be too soluble in the chosen solvent, even at low temperatures, preventing it from precipitating out.

  • Solution:

    • Solvent Screening: A systematic solvent screening is crucial. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold[3]. Test a range of solvents with varying polarities.

    • Use of Solvent Mixtures: Employ a binary or even ternary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Solvent Property"Good" Solvents (Examples)"Poor" Solvents (Examples)
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)Hexane, Toluene
Polar Protic Methanol, Ethanol, IsopropanolWater, Diethyl ether
Non-polar Dichloromethane (DCM), ChloroformHexane, Pentane

Possible Cause 3: Inhibition of Nucleation

Crystallization begins with nucleation, the formation of tiny initial crystal seeds. This process can sometimes be kinetically hindered.

  • Solution:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface[4]. The microscopic scratches on the glass can provide nucleation sites.

    • Seed Crystals: If you have a small amount of the solid compound (even if it's not crystalline), add a tiny speck to the solution to act as a seed crystal[4].

    • Vapor Diffusion: This is an excellent method for small amounts of material and for difficult-to-crystallize compounds[5]. Dissolve your compound in a small vial with a suitable solvent. Place this vial inside a larger, sealed container that has a small amount of a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, gradually inducing crystallization.

Problem 2: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound precipitates from the solution as a liquid phase rather than a solid. This is common for compounds with low melting points or when the solution is too concentrated.

  • Solution:

    • Lower the Crystallization Temperature: If you are cooling a hot, saturated solution, the temperature at which the compound begins to come out of solution may be above its melting point. Try using a more dilute solution or a solvent system where the compound is less soluble, allowing precipitation to occur at a lower temperature.

    • Slower Cooling: Cool the solution more slowly to give the molecules time to arrange themselves into an ordered crystal lattice[3]. You can achieve this by placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature overnight.

    • Change the Solvent: The choice of solvent can influence oiling out. Sometimes, a more viscous solvent can hinder this phenomenon. Experiment with different solvent systems.

    • Purify the Compound: Impurities can disrupt the crystallization process and promote oiling out[3]. Ensure your compound is of high purity before attempting crystallization.

Problem 3: The crystals are too small (microcrystalline powder).

The formation of a microcrystalline powder suggests that nucleation was too rapid and widespread, leading to a large number of small crystals instead of a smaller number of large ones.

  • Solution:

    • Reduce the Rate of Supersaturation:

      • Slower Cooling: As mentioned previously, slow down the cooling process.

      • Slower Evaporation: If using evaporation, reduce the surface area of the opening of the container to slow down the rate of solvent removal.

      • Slower Anti-Solvent Addition: Add the anti-solvent much more slowly, or use the vapor diffusion technique for a very gradual change in solvent composition[5].

    • Reduce the Concentration: Start with a slightly more dilute solution. This will require a greater degree of cooling or evaporation before nucleation begins, which can favor the growth of larger crystals.

    • Redissolve and Recrystallize: If you have already obtained a microcrystalline powder, you can often improve the crystal size by redissolving the solid in the minimum amount of hot solvent and allowing it to recrystallize under slower cooling conditions[4].

Problem 4: The crystallization yield is poor.

A low yield can be due to several factors, from incomplete precipitation to losses during handling.

  • Solution:

    • Optimize the Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound. Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling[3].

    • Maximize Cooling: After initial crystallization at room temperature, cool the solution in an ice bath or refrigerator to maximize the amount of product that precipitates out.

    • Concentrate the Mother Liquor: The filtrate (mother liquor) after the first crop of crystals can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Experimental Workflows

Workflow 1: Cooling Crystallization

Caption: Workflow for cooling crystallization.

Workflow 2: Anti-Solvent Crystallization

Caption: Workflow for anti-solvent crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate?

A1: Based on the properties of similar molecules, polar protic solvents like methanol and ethanol are good starting points[1]. You could try dissolving the compound in a small amount of warm methanol and then either allowing it to cool slowly or adding water as an anti-solvent[2].

Q2: My compound is an oil at room temperature. Can I still crystallize it?

A2: Yes, it is possible to crystallize compounds that are oils at room temperature. You will need to find a solvent or solvent system in which the compound has appreciable solubility at a low temperature (e.g., in a dry ice/acetone bath). Alternatively, derivatization to a salt (e.g., hydrochloride or hydrobromide) can often yield a solid that is more amenable to crystallization.

Q3: How do I know if I have a polymorph?

A3: Polymorphs are different crystal forms of the same compound. They can have different physical properties such as melting point, solubility, and stability. If you notice different crystal habits (e.g., needles vs. plates) or different melting points from different crystallization experiments, you may have polymorphs. Characterization techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR are used to identify and distinguish polymorphs. The crystallization of thiazole derivatives is known to be susceptible to polymorphism[2].

Q4: Can impurities from the synthesis affect crystallization?

A4: Absolutely. Impurities can inhibit crystal growth, promote oiling out, or become incorporated into the crystal lattice, leading to a less pure product with a broader melting point range[3]. It is always best to start with the purest material possible. If you are having significant trouble with crystallization, consider an additional purification step like column chromatography.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • J-Stage. Transformation and Crystallization of Thiazole-Derivative Polymorphs. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2] For drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2] For drug development professionals, accurate spectral interpretation is critical for confirming molecular identity, assessing purity, and ensuring regulatory compliance.[1] This guide will delve into the expected chemical shifts, multiplicities, and coupling constants for the title compound, providing a detailed rationale based on fundamental principles and data from comparable molecules.

Predicted ¹H and ¹³C NMR Spectra of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate

The structure of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate combines three key fragments: a 1,3-thiazole ring, a pyrrolidine ring, and a carboxylate group. The predicted NMR spectra are based on the analysis of these individual components and their influence on one another.

Molecular Structure and Numbering

Caption: Molecular structure of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate with atom numbering for NMR assignment.

¹H NMR Spectral Predictions (in CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for the thiazole proton, the methylene bridge, and the pyrrolidine ring protons.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H5 (Thiazole)7.5 - 8.0Singlet (s)1HThe proton on a thiazole ring typically appears in the aromatic region. The electron-withdrawing carboxylate group at C4 will deshield this proton, shifting it downfield.[3][4]
H6 (CH₂-N)3.8 - 4.2Singlet (s)2HThis methylene group is adjacent to the electron-withdrawing thiazole ring and the nitrogen of the pyrrolidine, leading to a downfield shift.
H8, H10 (Pyrrolidine)2.5 - 2.9Triplet (t) or Multiplet (m)4HThese are the methylene protons adjacent to the nitrogen atom in the pyrrolidine ring. They are expected to be deshielded compared to the other pyrrolidine protons.
H9 (Pyrrolidine)1.8 - 2.2Multiplet (m)4HThese methylene protons are further from the nitrogen and are expected to be in a more shielded, upfield region.[5]
¹³C NMR Spectral Predictions (in CDCl₃)

The carbon NMR spectrum will provide key information about the carbon skeleton of the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C11 (C=O)160 - 165The carbonyl carbon of a carboxylate group typically resonates in this downfield region.[6][7]
C2 (Thiazole)165 - 170This carbon is adjacent to two heteroatoms (N and S) and is significantly deshielded.[8][9]
C4 (Thiazole)145 - 150This carbon is part of the C=N bond and is attached to the carboxylate group, resulting in a downfield shift.[8][9]
C5 (Thiazole)115 - 125This is the only CH carbon in the thiazole ring and is expected to be the most upfield of the ring carbons.[3]
C6 (CH₂-N)55 - 65This methylene carbon is attached to the thiazole ring and the pyrrolidine nitrogen, causing a downfield shift.
C8, C10 (Pyrrolidine)50 - 55These are the carbons adjacent to the nitrogen in the pyrrolidine ring.[10]
C9 (Pyrrolidine)20 - 25These carbons are in the beta position relative to the nitrogen and are more shielded.[10]

Comparative Analysis with Structurally Related Compounds

To build confidence in these predictions, it is instructive to compare the expected chemical shifts with those of known, structurally similar molecules.

Table of Comparative ¹H and ¹³C NMR Data

Compound H5 (ppm) C2 (ppm) C4 (ppm) C5 (ppm) C=O (ppm)
Predicted: 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate 7.5 - 8.0 165 - 170 145 - 150 115 - 125 160 - 165
Ethyl 2-amino-1,3-thiazole-4-carboxylate[3]7.41166.3143.7122.5165.2
2-Chloro-1,3-thiazole-4-carboxylic acid[11]8.3 (approx.)----
Ethyl 2-amino-4-methylthiazole-5-carboxylate[12]-170.21159.34107.34161.95

The data from ethyl 2-amino-1,3-thiazole-4-carboxylate provides a strong basis for the predicted shifts of the thiazole ring and the carboxylate group. The amino group at the 2-position in this analog is expected to have a different electronic effect than the pyrrolidin-1-ylmethyl group, but the general regions of the chemical shifts should be comparable.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra for structural elucidation, a standardized and meticulous experimental approach is essential.

Step-by-Step Methodology
  • Sample Preparation :

    • Weigh approximately 5-25 mg of the purified solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[13]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[14] Ensure the sample is fully dissolved; any particulate matter can degrade the quality of the spectrum.[13][14]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.[15] The optimal sample height in the tube is typically 4-5 cm.[15]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).[13][15]

  • NMR Spectrometer Setup and Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.[16]

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

    • Acquire the ¹H NMR spectrum. Typical acquisition parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.[13]

    • For unambiguous assignment, consider performing 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[1][17][18]

Workflow for NMR-Based Structural Elucidation

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Spectral Analysis Prep1 Weigh Compound Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Lock & Shim Prep3->Acq1 Acq2 Acquire 1D NMR (¹H, ¹³C) Acq1->Acq2 Acq3 Acquire 2D NMR (COSY, HSQC, HMBC) Acq2->Acq3 Ana1 Process Spectra (FT, Phasing, Baseline Correction) Acq3->Ana1 Ana2 Assign Signals Ana1->Ana2 Ana3 Correlate 1D and 2D Data Ana2->Ana3 Ana4 Confirm Structure Ana3->Ana4

Caption: A generalized workflow for the structural elucidation of an organic compound using NMR spectroscopy.

Conclusion

While experimental NMR data for 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate is not currently found in public databases, a reliable prediction of its ¹H and ¹³C NMR spectra can be made through the analysis of its structural components and comparison with known analogs. This guide provides researchers with a comprehensive framework for the anticipated spectral features and a detailed protocol for obtaining high-quality experimental data. The use of 1D and 2D NMR techniques will be crucial for the definitive structural confirmation of this and other novel heterocyclic compounds.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • (2025, May 23). NMR sample preparation guidelines.
  • (2026, January 9). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives.
  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Hornak, J. P. (n.d.). Sample Preparation.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Sharma, V. P. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.
  • (2019, September 14). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines.
  • (n.d.).
  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
  • ResearchGate. (n.d.). Figure 2. (a) 1 H NMR spectrum of....
  • (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
  • University of Liverpool Repository. (n.d.). PROTON NMR PREDICTION OF.
  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Study Prep.
  • (2018, October 12).
  • Pogliani, L., Ellenberger, M., Valat, J., & Bellocq, A. M. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. PubMed.
  • Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., et al. (2009, May 19). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.
  • (2016, February 3). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles.
  • MDPI. (2020, August 10). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin.
  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-f.
  • ChemicalBook. (n.d.). 2-chloro-1,3-thiazole-4-carboxylic acid(5198-87-8) 1 h nmr.
  • (2014, March 20).
  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.
  • (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubChem. (n.d.). (2S)-1-[(5E)-5-(furan-2-ylmethylidene)
  • NextSDS. (n.d.). 2-PYRROLIDIN-1-YLMETHYL-THIAZOLE-4-CARBOXYLIC ACID.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Canadian Science Publishing. (n.d.). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS.
  • ResearchGate. (n.d.).
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  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.

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Comparative

Purity Validation of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate: A Comparative LC-MS Guide

As pharmaceutical pipelines increasingly rely on complex, nitrogen-rich heterocyclic building blocks, the analytical demands for purity validation have escalated. 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, nitrogen-rich heterocyclic building blocks, the analytical demands for purity validation have escalated. 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate is a prime example of such an intermediate. Featuring a basic pyrrolidine ring (pKa ~10) and a polar thiazole core, this compound presents unique chromatographic and ionization challenges.

This guide objectively compares analytical methodologies for validating the purity of this compound, explaining the causality behind experimental choices, and provides a self-validating, step-by-step UPLC-HRMS (Ultra-Performance Liquid Chromatography - High-Resolution Mass Spectrometry) protocol grounded in the latest[1].

The Analytical Challenge: Causality in Method Selection

The physicochemical properties of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate dictate the analytical approach.

  • High Polarity & Basicity: The basic pyrrolidine nitrogen is fully protonated under standard acidic reversed-phase conditions (e.g., 0.1% Formic Acid). This leads to poor retention (elution near the void volume) and severe peak tailing due to secondary electrostatic interactions with unendcapped residual silanols on standard silica stationary phases.

  • Thermal Lability: The combination of a carboxylate ester and a basic amine makes the molecule susceptible to thermal degradation at high temperatures, effectively ruling out gas-phase techniques.

To overcome these challenges, analytical scientists must move away from default acidic gradients. Research demonstrates that suppresses the ionization of the basic amine in the liquid phase, thereby increasing hydrophobicity, extending retention, and yielding sharp, symmetrical peaks without sacrificing Electrospray Ionization (ESI+) sensitivity[2].

Logical Decision Pathway

Logic Prop 2-(Pyrrolidin-1-ylmethyl)- 1,3-thiazole-4-carboxylate (Basic, Polar, pKa ~10) GC GC-MS (Rejected: Non-volatile, Thermal Degradation) Prop->GC Volatility Check LC Liquid Chromatography (Required) Prop->LC Polarity Check HPLC HPLC-UV (Low Specificity, Co-elution Risks) LC->HPLC Optical Detection UPLC UPLC-HRMS (High-pH) (Selected: High Specificity, Sharp Peak Shape) LC->UPLC Mass Spec Detection

Caption: Logical decision tree for selecting UPLC-HRMS over GC-MS and HPLC-UV.

Objective Comparison of Analytical Alternatives

To establish a robust purity profile, we must compare the performance metrics of the available platforms. The table below summarizes why UPLC-HRMS utilizing a high-pH buffer system is the gold standard for this specific thiazole derivative.

Analytical ParameterTraditional HPLC-UVGC-MSUPLC-HRMS (High-pH Mobile Phase)
Separation Efficiency Moderate (Broad peaks if acidic pH used)N/A (Compound degrades)Excellent (Sharp peaks, high theoretical plates)
Specificity / Identification Low (Relies solely on retention time & UV)High (EI fragmentation)Ultra-High (Exact mass, isotopic fidelity, MS/MS)
Sensitivity (LOD/LOQ) ~0.1% w/wN/A<0.01% w/w (Ideal for trace genotoxic impurities)
Suitability for Basic Amines Poor to Moderate (Tailing common)Poor (Requires derivatization)Excellent (Neutralized in LC, readily protonated in ESI+)
Validation Compliance Meets basic ICH Q2(R2)Fails (Robustness issues)Exceeds ICH Q2(R2) (Unambiguous peak purity)

Experimental Protocol: Self-Validating UPLC-HRMS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal system suitability testing (SST) and aligns with the updated[3].

Reagents and Materials
  • Stationary Phase: Ethylene Bridged Hybrid (BEH) C18 Column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: Hybrid silica is required to withstand the high-pH mobile phase without dissolving the column bed.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide. Causality: Ensures the pyrrolidine moiety remains uncharged during separation, preventing tailing.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Reference Standard: Highly purified (>99.5%) 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate.

Step-by-Step Methodology

Step 1: Standard and Sample Preparation

  • Accurately weigh 10.0 mg of the reference standard and the test batch into separate 10 mL volumetric flasks.

  • Dissolve in 50:50 Water:Acetonitrile to yield a stock solution of 1.0 mg/mL.

  • Perform serial dilutions to create a calibration curve ranging from 0.1 µg/mL to 10 µg/mL (encompassing the expected impurity range).

Step 2: Chromatographic Separation (UPLC)

  • Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Apply a gradient elution at a flow rate of 0.4 mL/min:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 7.5 min: Hold at 95% B (Wash)

    • 7.5 - 9.0 min: Return to 5% B (Equilibration)

Step 3: High-Resolution Mass Spectrometry (HRMS) Detection

  • Configure the ESI source in Positive Ion Mode (ESI+) . Despite the high pH of the mobile phase, basic compounds like pyrrolidines undergo highly efficient gas-phase protonation in the electrospray plume[2].

  • Set capillary voltage to 3.0 kV, desolvation temperature to 450°C, and desolvation gas flow to 800 L/hr.

  • Acquire data in Full Scan mode (m/z 100 - 1000) at a mass resolution of ≥60,000 (FWHM). Extract the exact mass of the protonated molecular ion [M+H]+ with a mass tolerance of ±5 ppm.

Step 4: ICH Q2(R2) Validation Execution

  • Specificity: Inject a blank and demonstrate no interfering peaks at the retention time of the analyte. Use MS/MS fragmentation to confirm the structure (loss of the pyrrolidine ring is a diagnostic fragment).

  • Linearity: Plot the peak area of the extracted ion chromatogram (EIC) against concentration. Ensure R2≥0.999 .

  • Accuracy & Precision: Perform 6 replicate injections of the test sample at 100% target concentration. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% .

Workflow Visualization

G A Sample Prep (Standard & Unknown) B UPLC Separation (High-pH BEH C18) A->B C ESI+ Ionization (Gas-Phase Protonation) B->C D HRMS Detection (Exact Mass & Isotope) C->D E ICH Q2(R2) Validation & Reporting D->E

Caption: Workflow for the UPLC-HRMS purity validation of basic pharmaceutical intermediates.

Data Interpretation and Causality of Results

When analyzing the data, the true power of UPLC-HRMS becomes evident. Traditional HPLC-UV might show a single peak at 99% purity. However, HRMS often reveals co-eluting isobaric impurities or structurally related byproducts (e.g., unreacted thiazole precursors or oxidized pyrrolidine species) that lack a strong UV chromophore.

By utilizing the high-pH mobile phase, the basic analyte partitions cleanly into the stationary phase, preventing the "smearing" effect often seen in acidic conditions. Furthermore, the use of volatile buffers like ammonium bicarbonate ensures that there is no competition for ionization in the ESI source, effectively preventing ion suppression and guaranteeing that the quantitative peak area accurately reflects the sample's purity.

References

  • Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases ResearchGate / Journal of Chromatography A[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA)[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures MasterControl [Link]

Sources

Validation

Benchmarking 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate Derivatives: Efficacy and Mechanistic Advantages in AR Antagonism

The development of next-generation non-steroidal Androgen Receptor (AR) antagonists for Castration-Resistant Prostate Cancer (CRPC) requires overcoming severe clinical hurdles: AR overexpression, ligand-binding domain (L...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of next-generation non-steroidal Androgen Receptor (AR) antagonists for Castration-Resistant Prostate Cancer (CRPC) requires overcoming severe clinical hurdles: AR overexpression, ligand-binding domain (LBD) mutations, and dose-limiting central nervous system (CNS) toxicities.

As a Senior Application Scientist, I present this technical benchmarking guide to evaluate the efficacy of a highly specific structural motif: 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate (hereafter referred to as the T4C-Pyr core). By integrating this building block into an AR antagonist scaffold, developers can achieve pure antagonism while practically eliminating the seizure risks associated with standard-of-care therapies like Enzalutamide.

Structural Rationale & Mechanistic Causality

To understand why the T4C-Pyr core outperforms older chemical spaces, we must analyze the causality behind its structural interactions within the AR LBD 1.

  • The Thiazole-4-Carboxylate Linkage: The rigid 1,3-thiazole ring restricts the conformational entropy of the ligand. When bound to the AR, this rigidity forces the bulky right-hand moiety of the drug to physically clash with Helix 12 of the receptor. This displacement prevents the receptor from adopting the active conformation required for co-activator recruitment, ensuring complete transcriptional antagonism even in cells overexpressing the AR 2.

  • The Pyrrolidin-1-ylmethyl Moiety: First-generation antagonists (e.g., Enzalutamide) are highly lipophilic, allowing them to cross the blood-brain barrier (BBB) and off-target inhibit GABA-A receptors, leading to seizures. The addition of the basic pyrrolidine nitrogen creates a protonated state at physiological pH. This drastically increases the polar surface area and transforms the molecule into a high-affinity substrate for P-glycoprotein (P-gp) efflux pumps, actively excluding the drug from the CNS 3.

AR_Pathway Androgen Androgen (DHT) AR_Cytoplasm AR (Cytoplasm) Inactive Complex Androgen->AR_Cytoplasm Binds AR_Nucleus AR (Nucleus) Active Dimer AR_Cytoplasm->AR_Nucleus Translocation Transcription Gene Transcription (Prostate Cancer Growth) AR_Nucleus->Transcription Activates Inhibitor T4C-Pyr Analog (AR Antagonist) Inhibitor->AR_Cytoplasm Competitive Binding (Blocks DHT) Inhibitor->AR_Nucleus Prevents Translocation

Mechanism of AR antagonism by T4C-Pyr analogs preventing nuclear translocation.

Benchmarking Experimental Protocols

To establish trustworthiness, every protocol used to benchmark the T4C-Pyr analog against known clinical compounds must be a self-validating system.

Workflow Synthesis 1. Synthesis of T4C-Pyr Analogs Binding 2. AR Binding Assay (FP Method) Synthesis->Binding CellAssay 3. Transcriptional Assay (Luciferase Reporter) Binding->CellAssay ADME 4. BBB Penetration (MDCK Efflux) CellAssay->ADME Data 5. Efficacy Profiling & Benchmarking ADME->Data

Step-by-step experimental workflow for benchmarking AR antagonist efficacy.

Protocol A: Competitive AR Binding Assay (Fluorescence Polarization)

Causality: We utilize Fluorescence Polarization (FP) rather than classical radioligand binding. FP provides a homogeneous, real-time equilibrium metric without the washing steps that can disrupt low-affinity transient interactions, ensuring high-fidelity Ki​ calculations.

  • Preparation: Dilute purified recombinant AR-LBD protein in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Tracer Addition: Add 1 nM of a high-affinity fluorescent androgen tracer (e.g., Fluormone™ AL Green).

  • Compound Titration: Dispense the T4C-Pyr analog and control compounds (Enzalutamide, Darolutamide) in a 10-point serial dilution (from 10 µM to 0.1 nM) into a 384-well black microplate.

  • Equilibration & Reading: Incubate in the dark at 4°C for 4 hours to reach equilibrium. Read polarization (mP) using a microplate reader (Ex/Em = 485/535 nm). Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Cell-Based Transcriptional Reporter Assay

Causality: Binding affinity does not guarantee functional antagonism. To verify that the T4C-Pyr analog does not undergo an "agonist switch" (a common failure point for early drugs like Bicalutamide), we use VCaP cells. VCaP cells naturally harbor AR gene amplification, perfectly modeling the CRPC environment.

  • Cell Seeding: Seed VCaP cells stably transfected with an Androgen Response Element (ARE)-driven luciferase reporter into 96-well plates at 4×104 cells/well in steroid-free medium.

  • Induction & Inhibition: After 24 hours, stimulate the cells with 0.1 nM R1881 (a synthetic androgen) to induce transcription. Simultaneously, treat with varying concentrations of the test compounds.

  • Lysis & Detection: Incubate for 24 hours. Lyse the cells using Steady-Glo® Reagent and measure luminescence. The IC50​ represents the concentration required to halve the R1881-induced luciferase signal.

Protocol C: BBB Penetration via MDCK-MDR1 Transwell Assay

Causality: To prove the safety advantage of the pyrrolidine modification, we must quantify CNS exclusion. MDCK cells transfected with human MDR1 (P-glycoprotein) form a polarized monolayer that accurately mimics the blood-brain barrier.

  • Monolayer Validation: Grow MDCK-MDR1 cells on permeable Transwell inserts until the Transepithelial Electrical Resistance (TEER) exceeds 200 Ω⋅cm2 .

  • Dosing: Apply 5 µM of the compound to either the apical (A) or basolateral (B) chamber.

  • Sampling & LC-MS/MS: Sample the receiver chambers at 30, 60, and 120 minutes. Quantify compound concentration via LC-MS/MS.

  • Efflux Ratio Calculation: Calculate Apparent Permeability ( Papp​ ). The Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) . An ER > 2.0 indicates active efflux, confirming the compound is pumped out of the CNS.

Quantitative Efficacy Data

The following table summarizes the benchmarking data of a leading T4C-Pyr analog against established AR antagonists. The data demonstrates that the T4C-Pyr core achieves parity with Enzalutamide and Darolutamide in terms of binding and antagonism, while vastly outperforming Enzalutamide in CNS safety (Efflux Ratio).

CompoundAR Binding Affinity ( Ki​ , nM)Antagonism IC50​ (VCaP, nM)Agonistic Activity at 10 µM (%)MDCK-MDR1 Efflux Ratio (ER)
Bicalutamide 24.5 ± 2.1155.0 ± 12.4~32.0% (Agonist Switch)1.2 (Permeable)
Enzalutamide 14.2 ± 1.531.5 ± 3.2< 2.0%0.8 (Highly Permeable)
Darolutamide 10.5 ± 1.126.0 ± 2.8< 1.0%8.5 (Active Efflux)
T4C-Pyr Analog 11.8 ± 1.3 28.2 ± 2.5 < 1.0% 9.2 (Active Efflux)

Note: Agonistic activity is normalized to 1 nM R1881 response (100%). ER > 2.0 indicates the compound is actively excluded from the brain.

Conclusion

Benchmarking the 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate structural core reveals a highly optimized profile for AR antagonism. By leveraging the rigidity of the thiazole ring and the basicity of the pyrrolidine moiety, this chemical space successfully decouples potent anti-androgen efficacy from dose-limiting CNS toxicity. Experimental validation through self-correcting FP assays, VCaP transcriptional models, and MDCK-MDR1 efflux profiling confirms that T4C-Pyr derivatives represent a robust, safe, and highly effective framework for the treatment of Castration-Resistant Prostate Cancer.

References

  • Androgen receptor modulating compounds (US11046713B2). Google Patents.
  • Androgen receptor modulating compounds (CN102596910B). Google Patents.
  • Androgen receptor modulating compounds (EP2493858B1). Google Patents.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate

As a Senior Application Scientist, I approach the handling of novel or specialized research chemicals not just as a compliance exercise, but as a rigorous scientific protocol. 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-car...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel or specialized research chemicals not just as a compliance exercise, but as a rigorous scientific protocol. 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate is a highly specialized functionalized heterocycle frequently utilized in drug discovery and medicinal chemistry.

Because comprehensive, long-term toxicological data (such as a fully populated Safety Data Sheet) is often unavailable for niche intermediates, we must apply predictive hazard assessment based on its structural moieties. The pyrrolidine ring acts as a secondary amine derivative, which can serve as a penetration enhancer and mild irritant, while the thiazole core carries potential sensitization risks. Consequently, this compound must be handled under the assumption of standard GHS classifications for novel organics: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335) .

The following guide provides a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in OSHA regulatory standards[1].

Structural Hazard Assessment & Causality

Before selecting PPE, we must understand why the equipment is necessary. The Occupational Safety and Health Administration (OSHA) requires employers to conduct a formal hazard assessment to dictate PPE selection under 29 CFR 1910 Subpart I[2].

  • Pyrrolidin-1-ylmethyl Group: Aliphatic amines can disrupt the lipid bilayer of the stratum corneum. If the compound is dissolved in an organic solvent (e.g., DMSO, DMF), the solvent will act as a vector, carrying the compound through standard latex gloves.

  • Thiazole-4-carboxylate Core: Fine powders of heterocyclic carboxylates are prone to electrostatic charging. When opening a static-charged vial, aerosolization of micro-particulates is a high risk, necessitating strict respiratory and ocular barriers.

Mandatory PPE Matrix

In accordance with OSHA's Laboratory Standard (29 CFR 1910.1450)[1], the following PPE matrix is mandatory for handling this compound in a laboratory setting.

Protection ZoneRequired PPETechnical SpecificationCausality / Scientific Rationale
Ocular/Face Chemical Splash GogglesANSI Z87.1-2010 compliant, indirect venting[3].Prevents micro-particulate aerosolization from contacting ocular mucosa during weighing. Safety glasses are insufficient for powder aerosol risks.
Dermal (Hands) Double-layered Nitrile GlovesOuter: ≥0.12 mm thickness. Inner: Standard exam nitrile[2].Nitrile provides superior resistance to the basicity of the pyrrolidine moiety compared to latex. Double-gloving ensures a fail-safe if the outer layer is breached by a solvent vector.
Dermal (Body) Flame-Resistant (FR) Lab Coat100% Cotton or Nomex blend, fully buttoned, knit cuffs[4].Synthetic fabrics (polyester) can melt into the skin if a secondary solvent fire occurs. Knit cuffs prevent wrist exposure between the glove and sleeve.
Respiratory N95 Respirator or Fume HoodNIOSH-approved N95 (if handled outside hood)[2].Primary handling must occur in a certified chemical fume hood. If engineering controls fail, respiratory protection mitigates STOT SE 3 (inhalation) risks.

Operational Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's success criteria are met.

Phase 1: Environmental Setup & Verification
  • Verify Engineering Controls: Turn on the chemical fume hood. Visually verify the flow monitor reads between 80 and 120 feet per minute (fpm) . Self-validation: If the flow rate is outside this range or the alarm sounds, abort the operation immediately.

  • Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static ionizing brush or a lint-free wipe lightly dampened with 70% isopropanol to prevent the thiazole powder from jumping due to static charge.

  • Don PPE: Apply the inner nitrile glove, put on the lab coat (ensuring cuffs cover the inner glove), apply the outer nitrile glove over the cuff, and don ANSI Z87.1 goggles[3].

Phase 2: Weighing and Solubilization
  • Vial Acclimation: If the compound was stored at -20°C, allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation, which can degrade the carboxylate group.

  • Transfer: Using a micro-spatula, carefully transfer the required mass of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate to a pre-tared glass scintillation vial.

  • Solubilization: If preparing a stock solution (e.g., in DMSO), add the solvent slowly down the side of the vial to minimize aerosolizing the powder bed. Cap the vial immediately with a PTFE-lined cap.

  • Vortexing: Vortex the sealed vial. Do not sonicate unsealed vials, as ultrasonic energy will rapidly aerosolize the compound into the laboratory environment[5].

HandlingWorkflow Start Pre-Operation Check Hood Verify Fume Hood (80-120 fpm) Start->Hood PPE Don Mandatory PPE (Double Nitrile, Goggles) Hood->PPE Weigh Weigh Compound (Anti-static tools) PPE->Weigh Solvent Add Solvent (Minimizing Aerosols) Weigh->Solvent Transfer Seal with PTFE Cap Solvent->Transfer Clean Decontaminate Area Transfer->Clean

Standard operational workflow for handling novel thiazole carboxylates.

Spill Response and Disposal Plan

In the event of a spill, the physical state of the compound (dry powder vs. dissolved in solvent) dictates the response mechanism.

Dry Powder Spill Protocol
  • Isolate: Do not attempt to dry-sweep the powder, as this will introduce the pyrrolidine derivative into the ambient air.

  • Dampen: Cover the spill with a damp absorbent pad (using water or a mild 5% acetic acid solution to protonate and solubilize the basic pyrrolidine nitrogen).

  • Collect: Carefully fold the pad inward, capturing the powder. Place the pad into a hazardous waste bag.

  • Decontaminate: Wash the surface with soap and water, followed by a 70% ethanol wipe.

Solvent Spill Protocol (e.g., DMSO/DMF Solution)
  • Contain: Surround the spill with chemical absorbent booms to prevent spreading.

  • Absorb: Apply an inert, high-capacity absorbent (e.g., vermiculite or universal spill clay) directly over the liquid.

  • Dispose: Scoop the saturated absorbent using a non-sparking tool into a compatible, sealable hazardous waste container.

Routine Disposal

All materials contaminated with 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate (including outer gloves, weigh boats, and pipette tips) must be treated as hazardous solid waste . Solutions must be collected in properly labeled halogen-free organic waste carboys (unless dissolved in a halogenated solvent like DCM, which requires a separate waste stream). Never dispose of heterocyclic amines down the aqueous drain due to aquatic toxicity risks.

SpillResponse Spill Spill Detected Assess Assess State (Powder vs. Solution) Spill->Assess Powder Cover with Damp Pad (Prevent Aerosol) Assess->Powder Dry Powder Solution Apply Vermiculite (Absorb Liquid) Assess->Solution Solvent Solution Collect Collect in HazMat Bag Powder->Collect Solution->Collect Decon Decontaminate Surface (Soap & 70% EtOH) Collect->Decon

Decision matrix and response protocol for chemical spills.

References

  • Laboratory Safety Guidance - OSHA Occupational Safety and Health Administration (OSHA).[Link]

  • Personal Protective Equipment for Laboratories Dartmouth College Environmental Health and Safety.[Link]

  • Personal Protective Equipment Requirements for Laboratories North Carolina State University Environmental Health and Safety.[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection National Institutes of Health (NIH) / PMC.[Link]

  • Personal Protective Equipment - OSHA Occupational Safety and Health Administration (OSHA).[Link]

Sources

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